molecular formula C8H14O2 B2471151 1-(1-Methoxycyclobutyl)propan-2-one CAS No. 101974-56-5

1-(1-Methoxycyclobutyl)propan-2-one

Cat. No.: B2471151
CAS No.: 101974-56-5
M. Wt: 142.198
InChI Key: FJYXCGPRYMVDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Methoxycyclobutyl)propan-2-one is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.198. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis and Molecular Interactions

Research on structurally similar molecules, such as various derivatives of propan-1-ones, often focuses on understanding their crystal structure and molecular interactions. For instance, the study of (E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one highlights the importance of analyzing dihedral angles, C—H⋯π, and π–π interactions within crystal structures, which are critical for understanding the molecular arrangement and potential functionalities of compounds (Kapoor et al., 2011).

Synthesis and Antimicrobial Activity

Another significant area of research involves the synthesis and evaluation of compounds for their antimicrobial properties. For example, a study on the synthesis and properties of aminomethoxy derivatives of 1-phenoxy-3-(propylsulfanyl)propane showed that these compounds exhibited more efficient antimicrobial activities compared to those currently used in medicine, highlighting the potential for developing new antiseptic agents (Jafarov et al., 2019).

Future Directions

For more detailed information, you can refer to the Material Safety Data Sheet (MSDS) provided by Enamine .

Properties

IUPAC Name

1-(1-methoxycyclobutyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7(9)6-8(10-2)4-3-5-8/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYXCGPRYMVDIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CCC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.